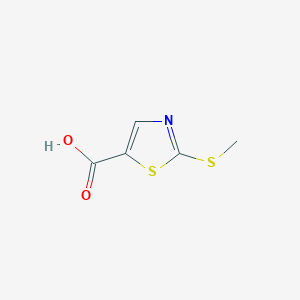

2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCOHLFKFURXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729693 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635283-90-8 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

Executive Summary

2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS No. 635283-90-8) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a thiazole core, a carboxylic acid moiety, and a methylsulfanyl group, provides a versatile scaffold for designing novel therapeutic agents. This guide offers a comprehensive analysis of its core physicochemical properties, providing researchers and drug development professionals with the essential data and experimental context required for its effective application. We delve into the compound's identity, lipophilicity, acidity, solubility, and spectroscopic profile, grounding our discussion in both computational data and established analytical methodologies.

Chemical Identity and Structural Features

The foundation of any chemical investigation is a precise understanding of the molecule's identity and structure. The key identifiers and structural details for 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | - |

| Synonym | 5-Thiazolecarboxylic acid, 2-(methylthio)- | [1] |

| CAS Number | 635283-90-8 | [1] |

| Molecular Formula | C₅H₅NO₂S₂ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| SMILES | O=C(C1=CN=C(SC)S1)O | [1] |

| InChIKey | Not readily available in searched sources. | - |

The structure is characterized by three key functional groups whose interplay dictates its overall physicochemical profile:

-

1,3-Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. This ring system is a common motif in many FDA-approved drugs and contributes to the molecule's metabolic stability and binding interactions.

-

Carboxylic Acid (-COOH): This acidic group is a primary determinant of the compound's pKa and aqueous solubility. It provides a handle for salt formation and can act as a hydrogen bond donor and acceptor.

-

Methylsulfanyl (-SCH₃): This group contributes to the molecule's lipophilicity and can be a site for metabolic oxidation (e.g., to sulfoxide or sulfone), which can modulate the compound's properties in vivo.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes key computed and experimental physicochemical parameters. These values are critical for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value | Interpretation & Significance |

| cLogP (Octanol/Water) | 1.5632 | Indicates moderate lipophilicity, suggesting a favorable balance between aqueous solubility and cell membrane permeability.[1] |

| TPSA (Topological Polar Surface Area) | 50.19 Ų | This value is well below the 140 Ų threshold often associated with poor oral bioavailability, suggesting good potential for cell permeation.[1] |

| Hydrogen Bond Donors | 1 | The single carboxylic acid proton is the sole H-bond donor.[1] |

| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, hydroxyl oxygen, thiazole nitrogen, and methylsulfanyl sulfur can act as H-bond acceptors.[1] |

| Rotatable Bonds | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for target binding.[1] |

| pKa (Acid Dissociation Constant) | Not experimentally determined. | Expected to be in the range of 2.5 - 4.0 due to the electron-withdrawing nature of the thiazole ring acidifying the carboxylic proton. |

| Melting Point | Not publicly documented. | As a crystalline solid, a sharp melting point is a key indicator of purity. |

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Insight: The computationally predicted LogP of 1.56 is a crucial parameter.[1] In drug discovery, LogP values between 1 and 3 are often considered optimal for passive diffusion across cell membranes. This positions the molecule in a favorable chemical space for further development. However, computational values require experimental validation.

Protocol for Experimental LogP Determination (Shake-Flask Method)

The causality behind this protocol is to physically measure the partitioning of the compound between two immiscible phases that mimic the lipid and aqueous environments of the body.

-

Preparation of Phases: Prepare a phosphate buffer at pH 7.4 (to ensure the carboxylic acid is predominantly in its ionized, more water-soluble form, thus measuring LogD) and n-octanol. Saturate the buffer with n-octanol and vice-versa by mixing and allowing them to separate overnight.

-

Stock Solution: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine equal volumes of the saturated n-octanol and the compound-containing saturated buffer (e.g., 10 mL each).

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, allow the phases to separate completely for at least 2 hours (or centrifuge at low speed to expedite separation).

-

Quantification: Carefully collect the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation:

-

Initial concentration in aqueous phase = C_initial

-

Final concentration in aqueous phase = C_aq

-

Concentration in octanol phase (by mass balance) = C_oct = (C_initial - C_aq)

-

LogD = log₁₀ (C_oct / C_aq)

-

Acidity: The Acid Dissociation Constant (pKa)

Insight: While no experimental pKa value is published, the presence of the carboxylic acid group makes this a critical parameter. The pKa determines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The electron-withdrawing nature of the adjacent thiazole ring is expected to lower the pKa relative to a simple aliphatic carboxylic acid, making it more acidic.

Protocol for Experimental pKa Determination (Potentiometric Titration)

This method is a self-validating system; a successful titration produces a characteristic sigmoidal curve from which the pKa can be directly derived, confirming the acidic nature of the analyte.

-

System Setup: Calibrate a high-precision pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Use a temperature-compensating probe.

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of deionized, CO₂-free water (e.g., 50 mL). A co-solvent like methanol or DMSO may be used if solubility is low, but the results must be corrected to obtain the aqueous pKa.

-

Titration: Place the sample solution in a jacketed beaker maintained at 25°C. Submerge the pH electrode and a stirrer.

-

Titrant Addition: Using a calibrated burette or auto-titrator, add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of the compound. Below are the predicted spectral characteristics based on the molecule's structure.

-

¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, the spectrum is expected to show:

-

A singlet for the thiazole proton (C4-H), likely downfield (~8.0-8.5 ppm).

-

A singlet for the methylsulfanyl protons (-SCH₃), around ~2.5-3.0 ppm.

-

A very broad singlet for the carboxylic acid proton (-COOH), highly downfield (>12 ppm), which would disappear upon D₂O exchange.

-

-

¹³C NMR (Carbon NMR): The spectrum should display 5 distinct signals corresponding to the five unique carbon atoms in the molecule (carbonyl, two thiazole carbons, the carbon attached to the S-methyl group, and the methyl carbon).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups:

-

A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A sharp, strong C=O stretch from the carbonyl group, typically at 1680-1710 cm⁻¹.

-

C=N and C-S stretching vibrations from the thiazole ring in the fingerprint region (below 1600 cm⁻¹).

-

-

Mass Spectrometry (MS): In ESI-MS (Electrospray Ionization), the compound would show a prominent molecular ion peak:

-

[M-H]⁻ (Negative Mode): m/z 174.2

-

[M+H]⁺ (Positive Mode): m/z 176.2

-

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. The compound should be handled with appropriate precautions based on its known hazard profile.

GHS Hazard Information: [1][2]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage:

-

The compound should be stored sealed in a dry environment at 2-8°C to maintain its long-term stability and purity.[1]

Conclusion

2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid is a valuable chemical entity with a physicochemical profile conducive to applications in drug discovery. Its moderate lipophilicity and predicted high permeability, combined with the versatile chemistry of its functional groups, make it an attractive starting point for library synthesis and lead optimization. The experimental protocols and analytical insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this promising molecule.

References

-

PubChem. 2-Methanesulfonyl-1,3-thiazole-5-carboxylic acid. (Note: This is a related compound, but the GHS data is often similar for the parent scaffold). [Link]

Sources

Technical Whitepaper: Profiling and Applications of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS 635283-90-8)

Executive Summary

In modern medicinal chemistry and agrochemical development, heterocyclic building blocks with orthogonal functional handles are critical for rapid structure-activity relationship (SAR) elucidation. 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS 635283-90-8) is a highly versatile, sulfur-rich scaffold. Featuring an electron-deficient thiazole core, a reactive carboxylic acid for amide coupling, and a methylthio ether that serves as a tunable electronic handle, this compound is a privileged fragment for drug discovery and metabolic studies.

This guide provides an in-depth technical analysis of its physicochemical properties, biological relevance, and field-proven synthetic protocols, designed to empower researchers with self-validating workflows.

Physicochemical Profiling & Structural Data

Understanding the physicochemical parameters of a building block is essential for predicting the pharmacokinetic behavior of downstream analogs. The compound exhibits a highly favorable Topological Polar Surface Area (TPSA) of 50.19 Ų and a predicted LogP of 1.56, placing it squarely within the optimal physicochemical space for oral bioavailability (Lipinski's Rule of Five)[1].

Table 1: Core Physicochemical Properties

| Property | Value |

| CAS Number | 635283-90-8 |

| Molecular Formula | C₅H₅NO₂S₂ |

| Molecular Weight | 175.23 g/mol |

| Topological Polar Surface Area (TPSA) | 50.19 Ų |

| LogP (Predicted) | 1.56 |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

| Rotatable Bonds | 2 |

| Storage Conditions | Sealed in dry conditions, 2-8°C |

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling

To facilitate self-validation during synthesis, the following predicted collision cross-section (CCS) and mass-to-charge (m/z) data can be used for LC-MS monitoring[2].

| Adduct Species | Exact m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.98345 | 131.8 |

| [M-H]⁻ | 173.96889 | 133.6 |

| [M+Na]⁺ | 197.96539 | 141.8 |

Mechanistic Synthesis Pathways

The de novo synthesis of 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid relies on the inherent electronic properties of the thiazole ring. The nitrogen atom and the C5-ester group synergistically withdraw electron density from the C2 position, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Figure 1: Mechanistic workflow for the de novo synthesis of CAS 635283-90-8.

Causality in Synthesis:

-

SNAr Step: Sodium thiomethoxide (NaSMe) is used in a polar aprotic solvent like DMF. DMF solvates the sodium cation, leaving the thiomethoxide anion highly nucleophilic, driving the displacement of the C2-halogen.

-

Saponification: Lithium hydroxide (LiOH) in a THF/Water mixture is chosen because THF solubilizes the organic ester, while water dissolves the inorganic base, facilitating a rapid, biphasic hydrolysis to the free acid.

Biological Context & Agrochemical Metabolism

Beyond its utility as a synthetic building block, the 2-(methylthio)thiazole core has profound biological relevance. In toxicological and metabolic profiling studies, derivatives of this exact scaffold have been identified as in vivo mammalian metabolites.

Specifically, N-(2-(methylsulfanyl)thiazole-5-carboxyl)-glycine has been comprehensively profiled and quantified in human urine as a primary metabolite of the widely used neonicotinoid pesticide, clothianidin[3].

-

Significance for Drug Design: The fact that the human metabolic machinery (specifically Phase II glycine conjugation) processes this core without cleaving the thiazole ring demonstrates the high metabolic stability of the 2-(methylsulfanyl)thiazole scaffold. This makes it a "privileged" pharmacophore for designing metabolically resistant drug candidates.

Applications in Fragment-Based Drug Discovery (FBDD)

In library generation, CAS 635283-90-8 serves as a bifunctional hub. The carboxylic acid is primed for amide bond formation, while the methylthio ether acts as a latent functional group. Post-coupling, the thioether can be oxidized to a sulfoxide or sulfone, drastically altering the molecule's hydrogen-bonding capacity and target affinity without changing its heavy-atom framework.

Figure 2: Workflow for generating thiazole-based libraries via amide coupling and oxidation.

Self-Validating Experimental Protocols

The following protocols are engineered for high yield and incorporate self-validating checkpoints to ensure scientific integrity at every step.

Protocol A: HATU-Mediated Amide Coupling

Objective: Generate a thiazole-5-carboxamide derivative.

-

Step 1: Dissolve 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

-

Step 2: Add DIPEA (3.0 eq, 1.5 mmol). Causality: DIPEA is a sterically hindered base that deprotonates the acid and the incoming amine without acting as a nucleophile, preventing side reactions.

-

Step 3: Add HATU (1.2 eq, 0.6 mmol) and stir for 15 minutes. Causality: HATU rapidly forms an active HOAt-ester, which is highly reactive yet stable against epimerization.

-

Step 4: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting acid peak ([M-H]⁻ at m/z 173.96) is fully consumed[2].

-

Step 5: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage Thioether Oxidation

Objective: Convert the methylthio handle to a methylsulfonyl group to explore SAR.

-

Step 1: Dissolve the purified amide from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL) and cool to 0°C.

-

Step 2: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 eq). Causality: The electrophilic oxygen of mCPBA attacks the nucleophilic sulfur. Using >2 equivalents ensures complete over-oxidation past the sulfoxide intermediate directly to the sulfone.

-

Step 3: Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The resulting sulfone will have a significantly lower Retention Factor (

) compared to the starting thioether due to the highly polar S=O bonds. -

Step 4: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry, and purify via flash chromatography.

Safety & Handling

-

Toxicity & Storage: Thiazole and thioether derivatives can be mild respiratory and skin irritants. Handle inside a certified chemical fume hood using standard PPE (nitrile gloves, lab coat, safety goggles).

-

Stability: The compound is stable under standard conditions but should be stored sealed in a dry environment at 2-8°C to prevent slow hydrolytic or oxidative degradation[1].

References

- ChemScene. "2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid - Product Data and Physicochemical Properties".

- National Institutes of Health (PMC). "Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry".

- PubChemLite. "635283-90-8 (C5H5NO2S2) - Structural Information and Mass Spectrometry Data".

Sources

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic Acid Scaffold

The 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid motif is a privileged heterocyclic structure of considerable interest in medicinal chemistry and drug discovery. Thiazole rings are integral components of numerous FDA-approved pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a methylsulfanyl group at the 2-position and a carboxylic acid at the 5-position provides a versatile scaffold for further chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive overview of the primary synthetic pathways to this valuable building block, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most robust and widely employed method for the construction of the 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid core is a modification of the classic Hantzsch thiazole synthesis.[1][2] This venerable reaction involves the cyclocondensation of an α-halocarbonyl compound with a sulfur-containing nucleophile, such as a thioamide or thiourea.[3]

Conceptual Framework

The synthesis of the target molecule via the Hantzsch approach can be conceptually broken down into two key stages:

-

Thiazole Ring Formation: Construction of the ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate intermediate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the final 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid.

This two-step process allows for the efficient assembly of the core heterocyclic system followed by the unmasking of the carboxylic acid functionality.

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

Pathway 1: Hantzsch Synthesis from Ethyl 3-bromo-2-oxopropanoate and S-Methyl Dithiocarbamate

This pathway represents a direct and efficient method for the construction of the ethyl ester intermediate. The choice of ethyl 3-bromo-2-oxopropanoate as the α-halocarbonyl component directly installs the required carboxylate functionality at the 5-position of the resulting thiazole. S-methyl dithiocarbamate serves as the sulfur-containing nucleophile that provides the atoms necessary for the thiazole ring and the 2-methylsulfanyl group.

Reaction Scheme:

Caption: Hantzsch synthesis of the ester intermediate.

Experimental Protocol: Synthesis of Ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methyl dithiocarbamate (1.0 equivalent) in absolute ethanol.

-

Reaction Initiation: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. The resulting residue is then taken up in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Base (in work-up): The sodium bicarbonate wash is crucial to neutralize any hydrobromic acid formed during the reaction, preventing potential side reactions and aiding in the purification process.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.

Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Reaction Scheme:

Caption: Hydrolysis of the ester to the final product.

Experimental Protocol: Synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

-

Reaction Setup: Dissolve ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid.[4] Recrystallization from a suitable solvent system, such as ethanol/water, can be performed for further purification if necessary.

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ester.

-

Acidification: Careful acidification is critical to protonate the carboxylate salt and precipitate the desired carboxylic acid. Cooling the solution during acidification maximizes the yield of the precipitated product.

Alternative Synthetic Approaches

While the Hantzsch synthesis is the most prevalent route, other methods for the construction of substituted thiazoles exist and could be adapted for the synthesis of the target molecule.

Pathway 2: From 2-Mercaptothiazole-5-carboxylic Acid

An alternative strategy involves the initial synthesis of 2-mercaptothiazole-5-carboxylic acid, followed by methylation of the thiol group.

-

Synthesis of 2-Mercaptothiazole-5-carboxylic Acid: This intermediate can be prepared via the reaction of ethyl 3-bromo-2-oxopropanoate with ammonium dithiocarbamate. The resulting 2-mercaptothiazole-5-carboxylate ester is then hydrolyzed to the carboxylic acid.

-

Methylation: The thiol group of 2-mercaptothiazole-5-carboxylic acid can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the final product.

This approach offers an alternative disconnection but may involve additional steps and require careful control of the methylation reaction to avoid esterification of the carboxylic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Method |

| Ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | C₇H₉NO₂S₂ | 203.28 | Hantzsch Synthesis |

| 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | C₅H₅NO₂S₂ | 175.23 | Ester Hydrolysis |

Conclusion

The synthesis of 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid is most reliably achieved through a two-step sequence commencing with the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by basic hydrolysis. This approach offers a convergent and efficient route to this valuable heterocyclic building block. The protocols and mechanistic insights provided in this guide are intended to equip researchers in drug discovery and development with the necessary knowledge to confidently synthesize and utilize this important scaffold in their research endeavors.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

-

Request PDF. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

-

Wisdom Library. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Spectroscopic Characterization of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide

Molecular Structure and Key Features

2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid possesses a unique combination of functional groups that dictate its spectroscopic behavior. The core of the molecule is a 1,3-thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This ring is substituted at the 2-position with a methylsulfanyl (-SCH₃) group and at the 5-position with a carboxylic acid (-COOH) group.

Caption: Molecular structure of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol: NMR Spectroscopy

A generalized workflow for acquiring NMR data for a small organic molecule like the topic compound is as follows:

Caption: A generalized workflow for ESI Mass Spectrometry.

Predicted Mass Spectrum

The nominal molecular weight of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (C₅H₅NO₂S₂) is 175 g/mol . [1]

-

Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 176. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 174.

-

Key Fragmentation: Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns. A prominent loss would be that of the carboxylic acid group as CO₂ (44 Da) or HCOOH (46 Da). The loss of the methyl group (15 Da) from the methylsulfanyl group is also a plausible fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Demydchuk, B. A., et al. (2021). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 9(2), 125-135.

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

- Mruthyunjayaswamy, B. H. M., & R, S. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization.

- Uslu, C., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(23), 8503.

- El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Manasagangotri, P. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953.

-

Chemical Synthesis Database. (2025). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methanesulfonyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Retrieved from [Link]

-

PubChem. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]

-

Chemazone. (n.d.). ethyl 5-[(methylcarbamothioyl)amino]-2-(methylsulfanyl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Methyl S benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. Retrieved from [Link]

-

SciELO. (n.d.). 1H--[2][3][4]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

NIST. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

Sources

Comprehensive Safety, Handling, and Mechanistic Profiling of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

Prepared For: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guideline

Executive Summary

In pre-clinical drug discovery and synthetic chemistry, 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS: 635283-90-8) serves as a critical heterocyclic building block. Featuring a highly functionalized thiazole scaffold with both a thioether (methylsulfanyl) and a carboxylic acid moiety, it offers immense synthetic utility but presents unique handling challenges. This whitepaper establishes a field-proven framework for the safe storage, handling, and remediation of this compound, pivoting away from traditional rote safety guidelines into a causality-driven, self-validating system.

Physicochemical Profiling and Structural Causality

Understanding the macro-level hazards of a compound requires analyzing its molecular constituents. The handling protocols for 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid are dictated strictly by its structural vulnerabilities and chemical character.

2.1 Quantitative Data Summary

The foundational physical properties guide both our storage recommendations and downstream reaction planning[1],[2].

| Parameter | Specification | Causality / Practical Implication |

| CAS Number | 635283-90-8 | Standard registry identifier for regulatory and SDS tracking[1]. |

| Molecular Formula | C₅H₅NO₂S₂ | Indicates high heteroatom density (N, O, S), predictive of broad reactivity[1]. |

| Molecular Weight | 175.23 g/mol | Low molecular weight organic solid; prone to aerosolization if milled[1]. |

| Purity Standard | ≥98% | Trace impurities often consist of oxidized sulfur species (sulfoxides)[1]. |

| Storage Temperature | 2-8°C, Sealed & Dry | Required to prevent slow ambient autoxidation of the thioether group[1]. |

| SMILES | O=C(C1=CN=C(SC)S1)O | Encodes the 1,3-thiazole geometry influencing spatial steric constraints[1]. |

2.2 Mechanistic Hazards of Molecular Moieties

Why is this compound designated as a tissue irritant (H315, H319) and stored at low temperatures?

-

The Carboxylic Acid (-COOH) Moiety: Imparts mild acidity. Upon contact with physiological moisture (such as the aqueous tear film of the eye or dermal sweat), rapid localized pH depression occurs, directly catalyzing the protein denaturation pathways that present macroscopically as severe irritation[3],[4].

-

The Methylsulfanyl (-SCH₃) Group: The nucleophilic, electron-rich sulfur atom is susceptible to atmospheric oxidation. If left at room temperature in humid environments, it slowly degrades into sulfoxides or sulfones, emitting volatile, foul-smelling sulfurous byproducts that compromise batch integrity[2].

-

The Thiazole Ring: The basic nitrogen atom can act as a proton acceptor in the presence of strong acids, creating unintended salt complexes that alter solubility during liquid handling.

Logical relationship between molecular moieties and inherent chemical hazards.

Hazard Assessment and EHS Integration

Standard Operating Procedures (SOPs) mandate adherence to Globally Harmonized System (GHS) classifications. For this target compound, the safety data sheet outlines the following classifications:

| Hazard Code | Statement | Physiological Mechanism |

| H302 | Harmful if swallowed | Induces gastrointestinal mucosal irritation due to acidic profile[3]. |

| H315 | Causes skin irritation | Exothermic proton exchange disrupts the stratum corneum lipid matrix[3]. |

| H319 | Causes serious eye irritation | Drops ocular pH below 6.0, risking corneal micro-abrasions[3]. |

| H335 | May cause respiratory irritation | Inhalation of fine particulate dust irritates the upper respiratory tract[3]. |

Mandatory Precautionary Protocols (P-Statements): Laboratory personnel must follow P261 (avoid breathing dust/fumes) and P280 (wear protective gloves/eye protection)[3]. During transport, while it can be shipped at ambient temperatures in the continental US[1], prolonged global shipping must employ cold-chain logistics to maintain the ≥98% purity standard against thermal degradation[2].

Self-Validating Experimental Protocols

Rather than merely following steps, scientific personnel must utilize workflows with built-in validation checks to ensure absolute safety and protocol success.

4.1 Reagent Preparation & Solvation Workflow

Objective: Prepare a master stock solution (e.g., in DMSO) while preventing particulate aerosolization.

-

Step 1: Transfer vials from 2-8°C storage to an inert-gas purged desiccator. Causality: Allowing the sealed vial to reach room temperature before opening prevents condensation of ambient humidity onto the hygroscopic powder.

-

Step 2: Weigh the compound inside a negative-pressure HEPA-filtered weigh station.

-

Step 3: Introduce the compatible organic solvent (DMSO/DMF) dropwise.

-

Step 4 (Validation Check): Apply a focused beam of visible light through the solution vial. Pass Criteria: Complete optical clarity and the absence of the Tyndall effect (light scattering). Fail Criteria: Visible particulate scattering indicates incomplete solvation, necessitating gentle sonication.

4.2 Hazardous Spill Remediation Protocol

Objective: Safely neutralize and contain an accidental solid or liquid spill on the benchtop.

-

Step 1 (Isolate): Immediately halt work, evacuate the immediate 2-meter radius, and don Level B PPE (Nitrile gloves, tightly fitting safety goggles, and an N95/P100 respirator if dust is visible).

-

Step 2 (Contain): Surround the spill with an inert absorbent barrier (e.g., vermiculite or dry sand).

-

Step 3 (Neutralize): Apply a mild 5% Sodium Bicarbonate (NaHCO₃) solution dropwise starting from the perimeter. Causality: A mild base ensures controlled, effervescent neutralization, avoiding the volatile exotherm that a strong base like NaOH would generate with the carboxylic acid.

-

Step 4 (Validate): Sample the slurry utilizing standard pH indicator paper.

-

Step 5 (Dispose): Once validation confirms a neutral pH, mechanically collect the slurry using non-sparking scoops into a legally compliant hazardous chemical waste bin[3].

Self-validating spill remediation workflow utilizing pH verification.

References

Sources

Methodological & Application

Synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic Acid: A Detailed Protocol for Researchers

Introduction

2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a common motif in a variety of biologically active molecules, and the functional groups at the 2 and 5 positions of this particular derivative offer versatile handles for further chemical modification. This application note provides a detailed, step-by-step protocol for the synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and widely used method for the formation of the thiazole ring.[1]

The rationale behind this synthetic approach lies in its efficiency and the ready availability of the starting materials. The core of the synthesis involves the condensation of a thioamide equivalent with an α-halocarbonyl compound to construct the thiazole ring.[1] In this protocol, we will utilize a dithiocarbamate to introduce the methylsulfanyl group at the 2-position and a derivative of 3-chloro-2-oxopropanoic acid to provide the carbon backbone for the 5-carboxylic acid functionality. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid is accomplished in a two-step process starting from commercially available reagents. The overall transformation is depicted in the workflow diagram below. The key steps are:

-

Hantzsch Thiazole Synthesis: Formation of ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate via the cyclocondensation of a methyl dithiocarbamate salt with ethyl 2-chloro-3-oxobutanoate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product under basic conditions.

Figure 1: Overall synthetic workflow for 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Ethyl 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylate

This initial step involves the construction of the thiazole ring system. The choice of a dithiocarbamate as the sulfur-containing nucleophile is crucial for the introduction of the methylsulfanyl group at the 2-position of the thiazole. Ethyl 2-chloro-3-oxobutanoate serves as the α-halocarbonyl component, which upon cyclization, provides the desired substitution pattern.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl dithiocarbamate sodium salt | 129.18 | 10 | 1.29 g |

| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 10 | 1.65 g |

| Ethanol (anhydrous) | 46.07 | - | 50 mL |

| Triethylamine | 101.19 | 12 | 1.67 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl dithiocarbamate sodium salt (1.29 g, 10 mmol) and anhydrous ethanol (50 mL).

-

Stir the mixture at room temperature until the salt is fully dissolved.

-

To this solution, add ethyl 2-chloro-3-oxobutanoate (1.65 g, 10 mmol) dropwise over a period of 10 minutes. A slight exotherm may be observed.

-

Following the addition, add triethylamine (1.67 mL, 12 mmol) to the reaction mixture. The addition of a non-nucleophilic base like triethylamine is intended to neutralize the HCl generated during the cyclization, driving the reaction to completion.[2]

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

PART 2: Synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

The final step of the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-mediated hydrolysis is a standard and effective method for this transformation.[3] It is important to carefully control the reaction conditions to avoid potential side reactions, such as the opening of the thiazole ring.[2]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | 203.27 | 8 (crude) | ~1.63 g |

| Methanol | 32.04 | - | 40 mL |

| Sodium hydroxide (aq. solution, 2 M) | 40.00 | 16 | 8 mL |

| Hydrochloric acid (aq. solution, 2 M) | 36.46 | - | As needed |

Procedure:

-

Dissolve the crude ethyl 2-(methylsulfanyl)-1,3-thiazole-5-carboxylate (~1.63 g, 8 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.

-

To the stirred solution, add 2 M aqueous sodium hydroxide (8 mL, 16 mmol).

-

Heat the mixture to 50 °C and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form upon acidification.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid.[4][5]

Characterization

The final product, 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS No. 635283-90-8), should be characterized to confirm its identity and purity.[6]

Expected Analytical Data:

-

Molecular Formula: C₅H₅NO₂S₂[6]

-

Molecular Weight: 175.23 g/mol [6]

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (SCH₃), a singlet for the proton at the 4-position of the thiazole ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should be consistent with the proposed structure, showing signals for the methyl carbon, the three thiazole ring carbons, and the carboxylic acid carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Optimization

-

Low Yield in Step 1: If the yield of the thiazole ester is low, ensure that the starting materials are pure and the ethanol is anhydrous. The reaction time for the cyclization can also be extended.

-

Incomplete Hydrolysis in Step 2: If the ester hydrolysis is sluggish, the reaction temperature can be slightly increased, or the reaction time can be extended. However, overly harsh conditions should be avoided to prevent degradation of the thiazole ring.

-

Product Isolation: Due to the presence of both a basic nitrogen in the thiazole ring and an acidic carboxylic acid group, the product may exhibit some solubility in both acidic and basic aqueous solutions. Careful adjustment of the pH during workup is crucial for maximizing product precipitation and recovery.[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid. By following the outlined procedures, researchers can reliably prepare this valuable building block for applications in medicinal chemistry and materials science. The use of the Hantzsch thiazole synthesis offers a robust and adaptable method for accessing a wide range of substituted thiazole derivatives.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available from: [Link]

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. PubMed. Available from: [Link]

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. University of Cambridge Apollo Repository. Available from: [Link]

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Available from: [Link]

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journals. Available from: [Link]

- BenchChem. (n.d.). Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. BenchChem Technical Support Center.

- van der Plas, H. C., & Jongejan, H. (1970). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. Tetrahedron Letters, 11(48), 4385-4388.

- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Din, M. S. (2003).

- Hollis, A. H., & Srouji, G. H. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. U.S. Patent No. 5,880,288. Washington, DC: U.S.

- Hollis, A. H., & Srouji, G. H. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates.

- Sarett, L. H., & Tishler, M. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Washington, DC: U.S.

- Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095.

- Zeynizadeh, B., & Yousefi, R. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(2), 149-155.

- Püntener, K., & Scalone, M. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2. Washington, DC: U.S.

- Rajappa, S., Sudarsanam, V., Advani, B. G., & Rane, A. V. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450.

- El-Sayed, N. N. (2020).

- Soderberg, T. (2021). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.

- Cornwall, P., Dell, C. P., & Knight, D. W. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 2417-2426.

Sources

- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemscene.com [chemscene.com]

Application Note: 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid as a Privileged Synthetic Building Block

Target Audience: Synthetic Chemists, Medicinal Chemists, and Pharmacokinetic (PK) Researchers. Document Purview: Structural rationale, orthogonal late-stage functionalization protocols, and analytical diagnostic profiling.

Executive Summary & Chemical Rationale

In contemporary drug discovery, the 2-aminothiazole-5-carboxamide scaffold is classified as a "privileged structure," heavily featured in kinase inhibitors (e.g., Dasatinib) and G-protein coupled receptor (GPCR) modulators. 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS: 635283-90-8) serves as a premier, orthogonal building block for assembling these libraries[1][2].

The mechanistic brilliance of this molecule lies in its dual-reactivity handles :

-

C5-Carboxylic Acid: Serves as the primary anchoring point. It can be swiftly converted into amides using standard peptide coupling chemistry.

-

C2-Methylsulfanyl (Thioether) Group: Acts as a stable, "masked" leaving group[2][3]. Thioethers are completely inert to standard amidation conditions. However, upon mild oxidation to a sulfone, the electron density of the thiazole ring is drastically depleted, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and perfectly priming the C2 position for Late-Stage Nucleophilic Aromatic Substitution (SNAr).

Beyond synthetic utility, this molecule (designated as CTM-6 ) is a critical metabolic biomarker for monitoring human exposure to neonicotinoid pesticides such as clothianidin and thiamethoxam[4][5].

Physicochemical & Pharmacokinetic Profiling

A robust understanding of the physicochemical properties is crucial for predicting both biological membrane permeability and liquid chromatography retention behavior[1][2].

| Property | Value | Structural Impact / Causality |

| CAS Number | 635283-90-8 | N/A |

| Molecular Formula | C₅H₅NO₂S₂ | N/A |

| Molecular Weight | 175.23 g/mol | Highly efficient Lead-like Molecular Weight (LE). |

| LogP | 1.56 | Optimal lipophilicity for oral bioavailability. |

| TPSA | 50.19 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |

| H-Bond Acceptors / Donors | 4 / 1 | Favorable for specific hinge-binding in kinase pockets. |

| Exact Mass [M+H]⁺ | 175.98345 m/z | Primary adduct monitored during LC-MS/MS synthesis tracking. |

Workflow Visualizations

Divergent Synthetic Strategy

The standard workflow isolates the harsh oxidation step from the sensitive amine coupling step, ensuring minimal degradation of complex library side-chains[3].

Orthogonal synthetic workflow for late-stage diversification of thiazole libraries.

Environmental Toxicology Pathway

In toxicology, the detection of this molecule in human urine bypasses the rapid biological half-life of parent neonicotinoids, acting as a highly stable, long-term biomarker[4][5].

Metabolic pathway of neonicotinoid pesticides yielding biomarker CTM-6.

Self-Validating Experimental Protocols

The following methodologies are engineered to prevent common synthetic pitfalls (such as N-oxidation or racemization of coupled amines).

Protocol 1: C5-Amidation via HATU Coupling

-

Causality: Thiazole-carboxylic acids are electronically deactivated compared to aliphatic acids. Using the highly reactive uronium salt HATU (over standard EDC/HOBt) ensures rapid formation of the active HOAt ester, driving the reaction to completion before degradation pathways compete.

-

Procedure:

-

Dissolve 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (3.0 eq) and cool the reaction to 0°C. Rationale: Cooling minimizes the exothermic degradation of HATU.

-

Add HATU (1.2 eq) portion-wise and stir for 15 minutes to pre-form the active ester.

-

Introduce the primary/secondary amine (1.1 eq) and allow warming to room temperature (2 hours).

-

-

Self-Validation: Monitor via LC-MS. The target mass will shift from m/z 176 [M+H]⁺ to the corresponding product mass. A complete disappearance of the m/z 176 peak indicates 100% conversion of the active ester.

Protocol 2: S-Oxidation to the Sulfone Precursor

-

Causality: The starting methylsulfide is a poor leaving group. Oxidation to the methylsulfonyl (-SO₂Me) group installs a potent electron-withdrawing moiety. S-oxidation is kinetically favored over N-oxidation of the thiazole core only if strict temperature control is maintained.

-

Procedure:

-

Dissolve the amide product from Protocol 1 in Dichloromethane (DCM) (0.1 M).

-

Cool strictly to 0°C using an ice bath.

-

Add m-CPBA (77% purity, 2.2 eq) portion-wise over 10 minutes. Rationale: 2.2 equivalents ensure full progression from sulfoxide to sulfone.

-

Stir for 3 hours at 0°C to room temperature.

-

Quench with saturated aqueous Na₂S₂O₃. Rationale: Destroys excess peroxide to prevent explosive concentration during solvent removal.

-

-

Self-Validation: TLC (Ethyl Acetate/Hexane) will show two sequential spot shifts (sulfide → sulfoxide → sulfone). LC-MS must confirm the addition of +32 Da (two oxygen atoms) without any +48 Da over-oxidation (which would indicate catastrophic N-oxidation).

Protocol 3: Late-Stage Nucleophilic Aromatic Substitution (SNAr)

-

Causality: The SNAr reaction displaces methanesulfinate, a thermodynamically stable leaving group. Because this generates an acidic byproduct, exogenous base is strictly required as a proton sink.

-

Procedure:

-

Dissolve the sulfone intermediate (1.0 eq) in a polar aprotic solvent (e.g., NMP or DMSO) at 0.1 M.

-

Add the diversity amine (2.0 eq) and DIPEA (3.0 eq).

-

Heat to 80°C thermally, or use microwave irradiation (120°C, 15 minutes) for sterically hindered secondary amines.

-

Purify via reverse-phase preparative HPLC.

-

-

Self-Validation: Successful displacement is easily tracked via LC-MS by the loss of the sulfone mass (-79 Da for the departing methanesulfinate radical) and the addition of the amine mass.

References

-

Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry PLOS One / National Institutes of Health (PMC) URL: [Link]

-

635283-90-8 (C5H5NO2S2) - Structural and Collision Cross Section Data PubChemLite / University of Luxembourg URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 635283-90-8 (C5H5NO2S2) [pubchemlite.lcsb.uni.lu]

- 3. Thiazoles [french.chemenu.com]

- 4. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Amide Coupling of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid

Abstract

The 1,3-thiazole motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The derivatization of this heterocycle, particularly through the formation of amide bonds at the C5 position, is a critical strategy in drug discovery for exploring structure-activity relationships (SAR). This document provides a comprehensive experimental guide for the successful amide coupling of 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid with various amines. We will delve into the mechanistic rationale behind reagent selection, present two robust, field-proven protocols using common coupling agents, and offer a systematic approach to troubleshooting common experimental challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel thiazole-based carboxamides.

The Chemistry of Amide Bond Formation: Beyond Direct Condensation

The amide bond is a cornerstone of modern medicinal chemistry.[3][4] However, its formation is not as simple as mixing a carboxylic acid and an amine. Due to their respective acidic and basic natures, these two functional groups readily form a non-reactive ammonium carboxylate salt. To overcome this thermodynamic sink, the carboxylic acid must first be "activated." This process involves converting the carboxyl group's hydroxyl into a better leaving group, transforming the carbon into a potent electrophile that is highly susceptible to nucleophilic attack by the amine.[4][5][6]

The choice of activating agent is paramount and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions, and cost considerations. For a substrate like 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid, the heterocyclic nature of the molecule does not typically present significant challenges, allowing for the use of standard, yet highly effective, coupling systems.

Strategic Selection of Coupling Reagents

Two of the most reliable and widely adopted classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/aminium salts.

-

Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] A key strategy for improving the efficiency and minimizing side reactions is the inclusion of an additive like 1-hydroxybenzotriazole (HOBt). HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an HOBt-activated ester.[8][9] This new intermediate is more stable than the O-acylisourea, reducing the potential for the primary amine to racemize and preventing the intermediate from rearranging into an unreactive N-acylurea byproduct.[7] A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[7][8]

-

Uronium/Aminium Salts (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent renowned for its rapid reaction times and efficacy with challenging substrates, including sterically hindered or electronically deactivated amines.[3][5] The reaction is initiated by a base, which deprotonates the carboxylic acid. The resulting carboxylate then attacks HATU to form a highly reactive OAt-activated ester, which is subsequently displaced by the amine nucleophile.[10][11] The byproducts of HATU reactions, tetramethylurea and HOAt, are also generally manageable during purification.[11]

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in these reactions. Its primary role is to neutralize the acidic species generated during the reaction and to ensure the amine coupling partner remains in its free, unprotonated, and therefore nucleophilic state.[3][5]

General Experimental Workflow

The overall process for the amide coupling of 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid follows a logical sequence of activation, coupling, and purification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

Application Notes & Protocols: Leveraging 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic Acid in Modern Agrochemical Discovery

Preamble: The Thiazole Scaffold in Crop Protection

The thiazole ring is a cornerstone heterocycle in medicinal and agrochemical sciences.[1][2] Its unique electronic properties and structural rigidity make it an excellent pharmacophore for developing molecules with a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][3][4] Within this versatile chemical class, 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS No. 635283-90-8) emerges as a pivotal intermediate and building block.[5][6] Its strategic functionalization allows for the exploration of vast chemical spaces, leading to the discovery of novel active ingredients for crop protection.

This document serves as a technical guide for researchers, chemists, and biologists in the agrochemical sector. It provides an in-depth look at the applications of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid, complete with field-proven insights and detailed experimental protocols to guide research and development efforts.

Section 1: Core Compound Profile and Synthetic Utility

Physicochemical Properties

A foundational understanding of the starting material is critical for its effective use in synthetic campaigns.

| Property | Value | Reference |

| CAS Number | 635283-90-8 | [6] |

| Molecular Formula | C₅H₅NO₂S₂ | [6] |

| Molecular Weight | 175.23 g/mol | [6] |

| Appearance | Solid (typical) | |

| SMILES | O=C(C1=CN=C(SC)S1)O | [6] |

Synthetic Transformation and Logic

The primary utility of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid in agrochemical synthesis lies in the reactivity of its carboxylic acid group. This functional handle is most commonly converted to an acid chloride, which then serves as a highly reactive electrophile for creating amide bonds—a linkage prevalent in many commercial pesticides. This transformation is the gateway to producing extensive libraries of derivatives for biological screening.

The conversion to the acid chloride is typically achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(methylsulfanyl)-1,3-thiazole-5-carbonyl chloride is a versatile intermediate for coupling with various nucleophiles, particularly substituted anilines, to yield thiazole carboxanilides.[7] This specific class of compounds has shown significant promise, particularly in the development of novel fungicides.

Caption: A typical agrochemical discovery and screening cascade.

Section 4: Application in Insecticide Discovery

While the primary reported application for this scaffold is in fungicides, the broader thiazole class is also explored for insecticidal and acaricidal activity. [8][9]The synthesis of novel derivatives from 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid for screening against insect pests represents an area of exploratory research.

Protocol: Primary Insecticidal Screening (Contact Toxicity Assay)

Objective: To assess the acute contact toxicity of compounds against a model insect pest.

Materials:

-

Test compounds dissolved in acetone.

-

Test insects (e.g., third-instar larvae of Spodoptera littoralis (cotton leafworm) or adults of Tetranychus urticae (two-spotted spider mite)). [8][9]* Microsyringe or micropipette.

-

Petri dishes lined with filter paper.

-

Insect diet or host plant leaves.

Procedure:

-

Dosing: Apply a small, precise volume (e.g., 1 µL) of the test solution at a specific concentration directly to the dorsal thorax of each larva. For mites, a leaf-dip or spray tower method is more appropriate.

-

Controls: Include a solvent-only control (acetone) and a positive control (a commercial insecticide).

-

Incubation: Place the treated insects in clean Petri dishes with a food source. Maintain them under controlled environmental conditions.

-

Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it cannot move when prodded with a fine brush.

-

Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. If dose-dependent mortality is observed, conduct further tests with a range of concentrations to determine the LD₅₀ (lethal dose for 50% of the population).

References

-

Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. (n.d.). Research Square. Retrieved March 7, 2026, from [Link]

-

2-Methanesulfonyl-1,3-thiazole-5-carboxylic acid | C5H5NO4S2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC. (2021, August 19). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Sarcouncil Journal of Plant and Agronomy Biological Significance of Thiazole Derivatives. (2025, June 20). Sarcouncil. Retrieved March 7, 2026, from [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018, March 12). De Gruyter. Retrieved March 7, 2026, from [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017, September 15). Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). ResearchGate. Retrieved March 7, 2026, from [Link]

- CA1154775A - 1,2,3-thiadiazole-5-carboxylic acid derivatives having a herbicidal, growth-regulating and fungicidal action, and their manufacture and use - Google Patents. (n.d.).

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023, January 3). MDPI. Retrieved March 7, 2026, from [Link]

-

Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2011, July 15). PubMed. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. (2024, May 10). PubMed. Retrieved March 7, 2026, from [Link]

-

Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba. (2026, February 24). MDPI. Retrieved March 7, 2026, from [Link]

- US4177054A - 1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same - Google Patents. (n.d.).

-

2055-2060 Research Article Synthesis and antifungal activity of - JOCPR. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Thiazole-5-carboxylic acid | C4H3NO2S. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022, May 15). Chemical Methodologies. Retrieved March 7, 2026, from [Link]

-

Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. (n.d.). Egyptian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

-

Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. (n.d.). CABI Digital Library. Retrieved March 7, 2026, from [Link]

Sources

- 1. sarcouncil.com [sarcouncil.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Methodologies for the Single Crystal Growth of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic Acid

Document Control: March 2026 Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Formulation Researchers Compound Analyzed: 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic Acid (MTCA) | CAS No: 40004-69-1

Mechanistic Background & Supramolecular Synthon Analysis

Obtaining diffraction-quality single crystals of small heterocyclic organic molecules like 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (MTCA) is a complex thermodynamic challenge. MTCA contains a highly polar, hydrogen-bond-donating carboxylic acid moiety adjacent to a

When attempting single crystal growth, the intrinsic supramolecular synthons—specifically the

The Causal Imperative: To grow defect-free single crystals, we must precisely control the supersaturation rate while choosing solvents that either gracefully protect the intrinsic homosynthons (aprotic routes) or selectively promote stable solvates (protic routes).

Pre-Crystallization Data & Solvent Selection

Before executing crystallization workflows, it is critical to map the solubility profile of MTCA. The choice of solvent directly impacts the thermodynamic pathway of crystal nucleation.

Table 1: Empirical Solubility Matrix and Synthon Causality

| Solvent Class | Representative Solvent | Estimated Solubility | Mechanism of Action / Synthon Impact | Workflow Recommendation |

| Polar Aprotic | DMF, THF, Acetone | Preserves COOH dimers; fully solvates the bulk without competing for primary H-bond donors. | Primary Solvents for Vapor Diffusion. | |

| Polar Protic | Methanol, Ethanol | Competes directly for H-bonds; disrupts homosynthons to potentially yield polymorphic solvates. | Secondary Solvents for Slow Evaporation . | |